molecular formula C22H21N B1286842 1-Benzhydryl-3-phenylazetidine CAS No. 913814-30-9

1-Benzhydryl-3-phenylazetidine

Cat. No.: B1286842
CAS No.: 913814-30-9
M. Wt: 299.4 g/mol
InChI Key: PAXDHGAELYIMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-phenylazetidine (CAS: 913814-30-9) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the nitrogen atom with a benzhydryl (diphenylmethyl) group and at the 3-position with a phenyl group. This structural configuration confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science .

Preparation Methods

Preparation via Iron-Catalyzed Cross-Coupling of 1-Benzhydryl-3-iodoazetidine

Method Overview:

One of the most effective methods to prepare 1-benzhydryl-3-phenylazetidine involves an iron-catalyzed cross-coupling reaction between 1-benzhydryl-3-iodoazetidine and phenylmagnesium bromide (a Grignard reagent). This method was reported with detailed reaction conditions and characterization data.

Procedure Details:

  • Reagents: 1-benzhydryl-3-iodoazetidine, Fe(acac)3 (iron(III) acetylacetonate) as catalyst, TMEDA (N,N,N',N'-tetramethylethylenediamine) as ligand, phenylmagnesium bromide (Grignard reagent).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: The reaction mixture is prepared under nitrogen atmosphere, cooled to -20 °C, and the Grignard reagent is added dropwise over 2 hours. After addition, the mixture is stirred at room temperature for 10 minutes.
  • Workup: Quenched with aqueous ammonium chloride, extracted with diethyl ether, washed, dried, and concentrated.
  • Purification: Flash column chromatography on silica gel using pentane:ether mixtures.

Results:

  • Yield: 67% isolated yield of this compound as a colorless solid.
  • Characterization: Melting point 65 °C; detailed NMR and IR spectra confirm structure.

Advantages:

  • Mild conditions.
  • Good yield and purity.
  • Use of iron catalyst is cost-effective and environmentally friendlier compared to palladium catalysts.

Method Summary:

  • Step 1: Benzhydrylamine reacts with epoxy chloropropane in the presence of an organic solvent (e.g., methanol, ethanol, or propanol) at 20-25 °C to form a reaction solution.
  • Step 2: The reaction solution is allowed to react at 0-60 °C for 40-50 hours to form an intermediate reaction solution.
  • Step 3: The intermediate is pumped through a microchannel flow reactor at elevated temperature (60-250 °C) and pressure (0-2 MPa), typically around 230 °C and 1.8-2 MPa, to complete the reaction.
  • Purification: Concentration under reduced pressure, cooling to 0 °C to crystallize, filtration, washing with ethyl acetate, and drying to obtain white crystalline 1-benzhydryl-3-hydroxyazetidine hydrochloride.

Yields and Purity:

  • Yields reported around 77% with purity up to 99.7% by HPLC.
  • The method is scalable and suitable for large-scale production with reduced energy consumption and environmental impact compared to traditional reflux methods.

Related Synthetic Approaches and Derivatives

While direct preparation of this compound is most efficiently achieved via cross-coupling, related compounds such as methyl 1-benzhydrylazetidine-3-carboxylate have been synthesized through esterification and subsequent modifications.

Typical Procedure:

  • Starting from 1-(diphenylmethyl)-3-carboxyazetidine, methylation is performed using potassium carbonate and iodomethane in N,N-dimethylformamide at room temperature for about 20 hours.
  • The product is purified by silica gel chromatography.
  • Yields around 80% are reported.

This method is relevant for preparing azetidine derivatives that can be further functionalized to obtain target compounds like this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Iron-catalyzed cross-coupling 1-benzhydryl-3-iodoazetidine, Fe(acac)3, TMEDA, phenylmagnesium bromide THF, -20 °C to RT, 2h addition + 10 min stir 67 High (confirmed by NMR) Efficient, mild, scalable
Microreactor synthesis of 1-benzhydryl-3-hydroxyazetidine hydrochloride Benzhydrylamine, epoxy chloropropane, organic solvent 20-25 °C initial, then 230 °C, 1.8-2 MPa in microreactor 77 99.7 (HPLC) Suitable for large scale, environmentally friendly
Methylation of 1-benzhydrylazetidine-3-carboxylic acid 1-(diphenylmethyl)-3-carboxyazetidine, K2CO3, iodomethane DMF, 20 °C, 20.5 h 80.8 Not specified Useful for derivative synthesis

Research Findings and Analysis

  • The iron-catalyzed cross-coupling method provides a direct and efficient route to this compound with good yield and operational simplicity. The use of iron catalysts is advantageous due to lower cost and toxicity compared to palladium catalysts commonly used in cross-coupling reactions.
  • The microreactor-based synthesis of 1-benzhydryl-3-hydroxyazetidine hydrochloride offers a continuous flow process that reduces reaction time and energy consumption, improving scalability and environmental impact.
  • The methylation and esterification routes provide access to azetidine derivatives that can be further transformed into the target compound or analogs, expanding the synthetic toolbox for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-phenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

1-Benzhydryl-3-phenylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and aromatic substituents. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The azetidine scaffold allows for diverse functionalization at the 3-position. Below is a systematic comparison of 1-Benzhydryl-3-phenylazetidine with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Compound Name CAS Number 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 913814-30-9 Phenyl C₂₂H₂₁N 299.41 High lipophilicity; potential CNS activity
1-Benzhydryl-3-methylazetidin-3-amine 133891-52-8 Methyl, amine C₁₈H₂₂N₂ 266.39 Enhanced solubility; possible catalytic ligand
1-Benzhydryl-3-fluoroazetidine 617718-45-3 Fluoro C₁₇H₁₆FN 261.32 Improved metabolic stability; halogen bonding
1-Benzhydrylazetidin-3-ol 18621-17-5 Hydroxyl C₁₆H₁₇NO 239.32 Polar; hydrogen-bonding capability
1-Benzhydryl-3-methoxyazetidine 36476-82-1 Methoxy C₁₇H₁₉NO 253.34 Electron-donating group; synthetic intermediate
N-(1-Benzhydrylazetidin-3-yl)acetamide 102065-87-2 Acetamide C₁₈H₂₀N₂O 280.37 Amide functionality; drug discovery candidate

Biological Activity

1-Benzhydryl-3-phenylazetidine is a heterocyclic compound characterized by the molecular formula C22H21NC_{22}H_{21}N. It features a three-membered azetidine ring that is substituted with benzhydryl and phenyl groups, which contributes to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of apoptosis-related pathways, leading to increased cell death in malignant cells .

Case Studies and Research Findings

A series of case studies have highlighted the biological activity of this compound:

  • Study 1 : A study investigating the cytotoxic effects of this compound on human cancer cell lines showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Study 2 : Another research effort focused on the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) lower than those for commonly used antibiotics.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors. The azetidine ring and aromatic substituents are believed to play critical roles in these interactions, potentially modulating key biological pathways involved in cell signaling and metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundStructure FeaturesBiological Activity
1-Benzhydryl-3-methylazetidineMethyl group instead of phenylModerate antimicrobial
1-Benzhydryl-3-ethylazetidineEthyl group instead of phenylLower anticancer activity
1-Benzhydryl-3-propylazetidinePropyl group instead of phenylSimilar but less potent

This table illustrates that the presence of the phenyl group in this compound enhances both its stability and biological activity compared to its methyl, ethyl, and propyl analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzhydryl-3-phenylazetidine, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves azetidine ring functionalization. A common approach is the nucleophilic substitution of 3-phenylazetidine precursors with benzhydryl halides under inert atmospheres (e.g., nitrogen). Catalysts like triethylamine or palladium-based complexes are used to enhance reactivity. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their compatibility with moisture-sensitive reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
  • Example Protocol :

  • React 3-phenylazetidine (1 equiv) with benzhydryl chloride (1.2 equiv) in THF at 0°C.
  • Add triethylamine (2 equiv) dropwise, warm to room temperature, and stir for 12 hours.
  • Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.
  • Purify via flash chromatography (hexane:EtOAc = 8:2).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzhydryl protons at δ 5.3–5.5 ppm, azetidine ring protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₂₂H₂₁N, expected [M+H]⁺ = 300.1752) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and bond angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; monitor air quality with detectors.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodology :

  • Systematic Variation : Test reaction variables (temperature, solvent polarity, catalyst loading) to identify outliers.
  • Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables and validate reproducibility.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-Benzhydryl-3-fluoroazetidine) to isolate substituent effects .
    • Case Study : Discrepancies in benzhydryl group reactivity may arise from steric hindrance; computational modeling (DFT) can predict transition states and explain experimental inconsistencies .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solubility and stability in solvents (e.g., water, DMSO) using GROMACS.
  • QSAR Modeling : Corrogate structure-activity relationships for biological applications using datasets from analogs (e.g., 3-(cyclohexylsulfanyl)azetidine) .

Q. How can researchers design experiments to probe the stereoelectronic effects of the benzhydryl group in azetidine ring stabilization?

  • Methodology :

  • Kinetic Studies : Measure reaction rates of ring-opening reactions (e.g., acid-catalyzed hydrolysis) under controlled conditions.
  • Isotopic Labeling : Use deuterated benzhydryl groups to track electronic effects via ²H NMR.
  • Crystallography : Compare XRD data of this compound with non-benzhydryl analogs to quantify steric parameters .

Properties

IUPAC Name

1-benzhydryl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDHGAELYIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582106
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913814-30-9
Record name 1-(Diphenylmethyl)-3-phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen mix copper (I) bromide (1.1 g, 7.6 mmol) and anhydrous THF (20 mL). Add a 3.0 M solution of phenylmagnesium bromide in ether slowly (2.5 mL, 7.6 mmol). Stir at RT for 90 min. Dissolve 1-(diphenylmethyl)-3-(methanesulphonyloxy)azetidine (2.0 g, 6.3 mmol) in anhydrous THF (10 mL) and transfer to the reaction mixture. Heat at 50° C. then stir at RT for 16 h. Dilute with EtOAc and wash with saturated aqueous sodium bicarbonate solution. Separate organic layer, dry (sodium sulfate), concentrate and purify (silica gel chromatography, eluting 10:90 EtOAc:hexanes) to give the title compound (515 mg, 27%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
1.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.